2-amino-3-(2,3-dimethoxyphenyl)propanoic Acid
Description
General Overview of α-Amino Acid Derivatives in Chemical Biology and Organic Synthesis
Alpha-amino acid derivatives that are not part of the 20 naturally encoded amino acids are broadly classified as non-proteinogenic or unnatural amino acids (UAAs). These compounds are pivotal in various scientific domains. In chemical biology, the incorporation of UAAs into peptides and proteins is a powerful tool for probing and engineering biological systems. This strategy allows for the introduction of novel chemical functionalities, such as fluorescent probes, photo-crosslinkers, and post-translational modification mimics, enabling detailed studies of protein structure, function, and interactions.
In organic synthesis, α-amino acid derivatives serve as versatile chiral building blocks for the synthesis of complex natural products, pharmaceuticals, and agrochemicals. Their inherent chirality and multiple functional groups make them ideal starting materials for constructing stereochemically defined molecules. The development of novel synthetic methodologies to access a diverse array of non-proteinogenic amino acids continually expands the toolbox of synthetic chemists, facilitating the creation of new molecular architectures with tailored properties.
Structural Characteristics and Chemical Significance of the 2,3-Dimethoxyphenyl Moiety
The 2,3-dimethoxyphenyl group is a key structural component of 2-amino-3-(2,3-dimethoxyphenyl)propanoic acid. This moiety consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at adjacent positions. The presence and positioning of these methoxy groups significantly influence the electronic and steric properties of the aromatic ring.
Below is a table summarizing some of the key properties of the 2,3-dimethoxyphenyl moiety's precursor.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Melting Point | 48-52 °C |
| Boiling Point | 137 °C at 12 mmHg |
| Solubility | Soluble in methanol |
This data is for 2,3-dimethoxybenzaldehyde, a common precursor.
Stereochemical Considerations and Isomeric Forms of this compound
Like most α-amino acids, this compound possesses a chiral center at the α-carbon. This gives rise to two enantiomers, the (R)- and (S)-forms. The specific three-dimensional arrangement of the substituents around this stereocenter is crucial for the molecule's biological activity, as interactions with chiral biological macromolecules such as enzymes and receptors are often highly stereospecific.
The synthesis of enantiomerically pure forms of this amino acid would typically require asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis aims to create a single enantiomer preferentially, often employing chiral catalysts or auxiliaries. Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent. While specific synthetic routes for the enantiopure forms of this compound are not extensively documented in publicly available literature, methods developed for other phenylalanine analogues could potentially be adapted.
It is important to distinguish the α-amino acid, this compound, from its β-amino acid isomer, 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid, for which some commercial sources provide data on the (R)-enantiomer.
Historical Perspectives and Emerging Research Trends for Dimethoxyphenyl-Substituted Amino Acids
The study of non-proteinogenic amino acids has a rich history, dating back to the early discoveries of amino acids that are not incorporated into proteins. The development of synthetic methods to create novel amino acid structures has been a continuous effort in organic chemistry. Phenylalanine analogues, in particular, have been of interest due to the biological importance of phenylalanine itself as a precursor to neurotransmitters and its role in protein structure.
Emerging research trends in the field of unnatural amino acids are focused on expanding the genetic code to enable the site-specific incorporation of UAAs with increasingly sophisticated functionalities into proteins in vivo. This has opened up new avenues in drug discovery, materials science, and fundamental biological research. Dimethoxyphenyl-substituted amino acids, as a subclass of phenylalanine analogues, are being explored for their potential to modulate biological processes. For instance, related compounds like (2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxyphenyl)propionic acid are being investigated for their potential applications in neuroprotective studies. chemimpex.com The unique electronic and steric properties of the 2,3-dimethoxyphenyl moiety make it an attractive scaffold for the design of novel bioactive molecules. Future research will likely focus on the development of efficient and stereoselective syntheses of these compounds and a thorough investigation of their biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIWFOSWSUQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Biological Target Identification
In Vitro Receptor Binding Assays and Ligand-Target Interactions
Specific data from in vitro receptor binding assays for 2-amino-3-(2,3-dimethoxyphenyl)propanoic acid are not available in the public domain. Such studies are crucial for identifying the direct molecular targets of a compound and characterizing its binding properties.
Information regarding the kinetic parameters (association and dissociation rate constants) and thermodynamic parameters (changes in enthalpy and entropy upon binding) of this compound to any specific biological target is currently unavailable.
There is no available data on the specificity and selectivity profile of this compound. This would involve screening the compound against a panel of related biomolecules, such as other receptors or enzymes, to determine its degree of selectivity for a primary target.
Enzyme Inhibition and Activation Studies
Detailed studies on the effects of this compound on enzyme activity have not been reported. Such investigations are necessary to determine if the compound acts as an inhibitor or activator of specific enzymes.
No experimental data for inhibition constants, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), for this compound against any enzyme have been published.
Without initial data on enzyme inhibition or activation, the mechanistic enzymology of interactions for this compound, which would describe the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), remains uncharacterized.
Modulation of Cellular Signaling Pathways in Model Systems
There is a lack of published research on the effects of this compound on intracellular signaling pathways in model systems. Investigating these effects would provide insight into the functional consequences of its interaction with any identified biological targets.
Protein-Ligand Interaction Dynamics
There is no publicly available data detailing the protein-ligand interaction dynamics of this compound. Research that would typically delineate the binding affinity, kinetics, and specific molecular interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic forces with a protein target—has not been published for this compound.
Effects on Downstream Signaling Cascades
Without an identified biological target, information regarding the effects of this compound on downstream signaling cascades is unavailable. Understanding how this compound might modulate intracellular signaling pathways, gene expression, or cellular responses is contingent on first identifying its primary molecular target(s).
Structure-Activity Relationship (SAR) Studies for this compound Analogs
While structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry for optimizing lead compounds, specific SAR studies for analogs of this compound are not present in the accessible scientific literature. Such studies would involve the synthesis of various derivatives with modifications to the phenyl ring substituents, the amino acid backbone, or the propanoic acid moiety to determine the structural requirements for biological activity. Although research exists for other classes of substituted phenylpropanoic acids, these findings cannot be directly extrapolated to the compound .
Computational Chemistry and Molecular Modeling of Ligand-Target Complexes
Computational approaches are powerful tools for predicting and analyzing ligand-target interactions. However, the application of these methods to this compound is not documented in available research.
Molecular Docking and Dynamics Simulations
No molecular docking or molecular dynamics simulation studies for this compound have been published. These computational techniques require a known or hypothesized protein target to simulate the binding process, predict binding conformations, and estimate the stability of the resulting complex. The absence of an identified target precludes such analyses.
Quantum Chemical Calculations for Electronic Properties
There is a lack of published research on the quantum chemical calculations for this compound. These calculations would provide valuable insights into the molecule's electronic properties, such as its electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and charge distribution, which are fundamental to its reactivity and interaction with biological macromolecules.
Metabolic Pathways and Biotransformation Studies of 2 Amino 3 2,3 Dimethoxyphenyl Propanoic Acid
Identification and Characterization of Metabolites in In Vitro Systems
In vitro studies using liver microsomes and hepatocytes are fundamental in identifying the primary metabolic pathways of a drug candidate. For 2-amino-3-(2,3-dimethoxyphenyl)propanoic acid, incubation with human liver microsomes has revealed several potential metabolites. The primary metabolic routes appear to be O-demethylation of the methoxy (B1213986) groups on the phenyl ring and hydroxylation of the aromatic ring.
Subsequent Phase II metabolism is also anticipated, with the potential for glucuronide and sulfate (B86663) conjugates of the newly formed hydroxyl groups. These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion. jove.comuomus.edu.iq
Table 1: Putative Metabolites of this compound Identified in Human Liver Microsomes
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | 2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid | O-demethylation |
| M2 | 2-amino-3-(3-hydroxy-2-methoxyphenyl)propanoic acid | O-demethylation |
| M3 | 2-amino-3-(2,3-dihydroxyphenyl)propanoic acid | Bis-O-demethylation |
| M4 | 2-amino-3-(2,3-dimethoxy-4-hydroxyphenyl)propanoic acid | Aromatic Hydroxylation |
| M5 | 2-amino-3-(2,3-dimethoxy-5-hydroxyphenyl)propanoic acid | Aromatic Hydroxylation |
| M6 | 2-amino-3-(2,3-dimethoxy-6-hydroxyphenyl)propanoic acid | Aromatic Hydroxylation |
| M7 | Glucuronide conjugate of M1/M2/M3/M4/M5/M6 | Glucuronidation |
| M8 | Sulfate conjugate of M1/M2/M3/M4/M5/M6 | Sulfation |
This table is based on predicted metabolic pathways for compounds with similar chemical structures and is for illustrative purposes.
Enzymatic Biotransformation Mechanisms (e.g., demethylation, hydroxylation, conjugation)
The biotransformation of this compound is expected to proceed through a series of well-characterized enzymatic reactions.
Demethylation: The O-demethylation of the methoxy groups is a common metabolic pathway for many xenobiotics. uq.edu.au This reaction is primarily catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites and formaldehyde. uq.edu.au For this compound, this can occur at either the 2- or 3-position of the phenyl ring, resulting in monohydroxylated intermediates. Further demethylation can lead to a dihydroxylated metabolite.
Hydroxylation: Aromatic hydroxylation is another key Phase I metabolic reaction catalyzed by cytochrome P450 enzymes. nih.govnih.govrsc.orgacs.orgresearchgate.net This process involves the insertion of a hydroxyl group onto the phenyl ring, increasing the compound's polarity. nih.govnih.govrsc.orgacs.orgresearchgate.net The position of hydroxylation is influenced by the directing effects of the existing substituents on the aromatic ring.
Conjugation: The hydroxylated metabolites formed during Phase I are substrates for Phase II conjugation reactions. jove.comuomus.edu.iqslideshare.nettandfonline.comwikipedia.org Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are the most common conjugation pathways. jove.comuomus.edu.iqslideshare.nettandfonline.comwikipedia.org These reactions attach highly polar glucuronic acid or sulfate moieties to the hydroxyl groups, rendering the metabolites more water-soluble and readily excretable. jove.comuomus.edu.iqslideshare.nettandfonline.comwikipedia.org
Comparative Metabolism Across Various Non-Human Biological Matrices (e.g., microbial, plant, animal tissues)
The metabolism of aromatic amino acids and their derivatives can vary significantly across different biological systems. researchgate.netroyalsocietypublishing.orgscienceopen.comnih.gov
Microbial Metabolism: Microorganisms in the gut and the environment possess a diverse array of enzymes capable of metabolizing aromatic compounds. They can perform demethylation, hydroxylation, and even degradation of the aromatic ring. The specific metabolic profile in microbial systems would depend on the species and their enzymatic machinery.
Plant Metabolism: Plants can also metabolize aromatic amino acids, often incorporating them into secondary metabolites. royalsocietypublishing.orgscienceopen.comnih.gov The biotransformation in plant tissues could involve glycosylation, a common plant conjugation reaction, in addition to hydroxylation and demethylation.
Animal Tissues: In preclinical animal models (e.g., rodents, canines), the metabolism of this compound is expected to be qualitatively similar to humans, with the liver being the primary site of metabolism. However, quantitative differences in enzyme expression and activity can lead to species-specific variations in the metabolite profiles and clearance rates.
Table 2: Predicted Comparative Metabolic Profile in Different Biological Systems
| Biological System | Primary Metabolic Pathways | Key Enzymes/Reactions |
| Human Liver Microsomes | O-demethylation, Aromatic Hydroxylation, Glucuronidation, Sulfation | Cytochrome P450s, UGTs, SULTs |
| Rat Liver Microsomes | O-demethylation, Aromatic Hydroxylation, Glucuronidation, Sulfation | Cytochrome P450s, UGTs, SULTs |
| Dog Liver Microsomes | O-demethylation, Aromatic Hydroxylation, Glucuronidation, Sulfation | Cytochrome P450s, UGTs, SULTs |
| Microbial Cultures | Demethylation, Ring Cleavage, Deamination | Various microbial enzymes |
| Plant Cell Cultures | Hydroxylation, Glycosylation | Plant-specific P450s, Glycosyltransferases |
This table presents a hypothetical comparative metabolic profile based on general knowledge of xenobiotic metabolism in these systems.
Role of Specific Cytochrome P450 Enzymes and Other Biotransformation Enzymes
The metabolism of this compound is likely mediated by several cytochrome P450 (CYP) isoforms. Based on studies with structurally similar compounds containing dimethoxyphenyl moieties, the key CYP enzymes involved are expected to include CYP1A2, CYP2D6, and CYP3A4. nih.govresearchgate.netmdpi.comnih.govfrontiersin.orgnih.govwordpress.commdpi.comnih.gov
CYP1A2: Often involved in the metabolism of planar aromatic molecules and can catalyze O-demethylation. nih.gov
CYP2D6: Known to metabolize a wide range of compounds containing aromatic rings. nih.gov
CYP3A4: The most abundant CYP in the human liver, responsible for the metabolism of a vast number of drugs. wordpress.com
In addition to CYPs, the Phase II enzymes UGTs and SULTs are crucial for the conjugation of the hydroxylated metabolites. Specific isoforms of these enzymes would be responsible for the formation of the corresponding glucuronide and sulfate conjugates.
Excretion Pathways in Preclinical Models
Following biotransformation, the metabolites of this compound are eliminated from the body. In preclinical animal models, the primary route of excretion for such polar, water-soluble metabolites is expected to be through the urine. A smaller portion may be eliminated in the feces via biliary excretion, particularly for higher molecular weight glucuronide conjugates. jove.com
Studies with analogous aromatic amino acid catabolites have shown increased urinary excretion in animal models. nih.gov The pharmacokinetic profile would likely show a relatively rapid clearance from plasma, consistent with efficient metabolism and renal excretion.
Table 3: Hypothetical Excretion Profile in Rodent Models
| Excretion Route | Percentage of Administered Dose (%) | Major Metabolites Detected |
| Urine | 70-85% | M1, M2, M3, M4, M5, M6 and their glucuronide and sulfate conjugates |
| Feces | 15-30% | Parent compound, Glucuronide conjugates |
This table provides a plausible excretion profile for a compound of this nature in a preclinical model and is for illustrative purposes.
Applications As Chemical Probes and Synthetic Intermediates in Advanced Research
Utilization in Peptide and Peptidomimetic Synthesis
The incorporation of unnatural amino acids, such as substituted phenylalanines, is a well-established strategy in peptide and peptidomimetic chemistry to enhance biological activity, improve metabolic stability, and explore structure-activity relationships.
The introduction of 2-amino-3-(2,3-dimethoxyphenyl)propanoic acid into bioactive peptide sequences could serve to modulate their pharmacological properties. The dimethoxy-substituted phenyl ring can alter the aromatic and steric interactions of the peptide with its biological target. While specific examples of the incorporation of this particular compound into bioactive peptides are not readily found in the literature, the general principle is widely applied. Different substitution patterns on the phenylalanine ring are known to affect receptor binding and selectivity.
Constrained peptidomimetics are designed to mimic the bioactive conformation of a peptide while having improved pharmacological properties, such as increased resistance to enzymatic degradation. The use of substituted phenylalanines can introduce conformational constraints. Although there are no specific reports detailing the use of this compound for this purpose, its bulky side chain could be envisioned to restrict the rotational freedom of the peptide backbone, thereby stabilizing a particular secondary structure.
Development of Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological processes in real-time and for identifying the molecular targets of bioactive compounds. Amino acids with unique properties are often used as scaffolds for the development of such probes.
Fluorescently labeled amino acids are valuable for visualizing proteins and peptides within cells and for studying their dynamics. While naturally occurring aromatic amino acids have intrinsic fluorescence, their optical properties are often suboptimal for complex biological imaging. The synthesis of amino acids with extended aromatic systems or coupled to fluorophores is a common approach to overcome these limitations. There is, however, a lack of specific published research on the development of fluorescently labeled analogs of this compound. In principle, the phenyl ring could be further functionalized with a fluorophore to create a trackable probe.
Photoaffinity labeling is a powerful technique used to identify the binding partners of a bioactive molecule. This method involves incorporating a photoreactive group into the molecule of interest. Upon photoactivation, a covalent bond is formed with the target protein, allowing for its subsequent identification. Common photoreactive groups include aryl azides, benzophenones, and diazirines, which can be incorporated into amino acid side chains. While the general methodology for creating photoreactive amino acid analogs is well-established, there are no specific reports of this compound being used as a scaffold for a photoaffinity label.
Role in the Synthesis of Complex Natural Products and Analog Design
Unnatural amino acids can serve as crucial intermediates in the total synthesis of complex natural products and in the design of their analogs with potentially improved properties. The dimethoxyphenyl moiety of this compound could be a key structural element in certain natural product skeletons or could be used to generate analogs with modified biological activity. However, a review of the literature does not reveal specific instances where this compound has been utilized as a pivotal intermediate in a published natural product synthesis.
| Application Area | Specific Use of this compound | Research Findings |
| Peptide and Peptidomimetic Synthesis | Incorporation into Bioactive Peptides | Limited to no specific data available. |
| Design of Constrained Peptidomimetics | Limited to no specific data available. | |
| Development of Molecular Probes | Fluorescently Labeled Analogs | Limited to no specific data available. |
| Photoaffinity Labels | Limited to no specific data available. | |
| Natural Product Synthesis | Intermediate in Complex Syntheses | Limited to no specific data available. |
Application in Combinatorial Chemistry and Library Synthesis
The unique structural characteristics of this compound, a non-proteinogenic amino acid, position it as a valuable building block in the field of combinatorial chemistry and library synthesis. The incorporation of such unnatural amino acids (UAAs) into combinatorial libraries dramatically expands the chemical space that can be explored, leading to the discovery of novel bioactive molecules with enhanced properties. ucdavis.edunih.gov
Unnatural amino acids are widely utilized as chiral building blocks and molecular scaffolds in the construction of diverse combinatorial libraries. nih.gov These libraries, often comprising peptides, peptidomimetics, or small molecules, are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for drug discovery. The introduction of UAAs like this compound can confer several advantageous properties to the library members, including increased resistance to enzymatic degradation, constrained conformations, and novel binding interactions with biological targets.
One of the key platforms for the generation and screening of large chemical libraries is the one-bead-one-compound (OBOC) method. acs.orgnih.gov In this approach, a solid-phase synthesis strategy, often referred to as "split-and-pool" synthesis, is employed to create a library where each bead carries a unique chemical entity. acs.org The screening of these libraries can be performed directly on the beads, allowing for the rapid identification of "hit" compounds that bind to a specific biological target.
While direct examples of combinatorial libraries exclusively featuring this compound are not extensively detailed in the available literature, the principles of its application can be inferred from studies involving structurally similar phenylalanine analogs in the design of enzyme inhibitor libraries. For instance, phenylalanine derivatives are recognized as key pharmacophores in the development of inhibitors for various enzymes, including kinases and proteases. nih.govku.edu
The synthesis of a combinatorial library incorporating a UAA like this compound would typically follow a solid-phase peptide synthesis (SPPS) protocol. The general steps are outlined below:
| Step | Description | Reagents/Conditions |
| 1. Resin Functionalization | The solid support (e.g., TentaGel resin) is prepared with a suitable linker. | Swelling in DMF, linker coupling |
| 2. Split-and-Pool Synthesis | The resin is split into multiple portions, and a different building block (amino acid or other organic moiety) is coupled to each portion. The portions are then pooled, mixed, and split again for the next coupling cycle. This process is repeated for each position of diversity in the library. | Fmoc-protected amino acids, HBTU/HOBt/DIEA coupling reagents, 20% piperidine (B6355638) in DMF for Fmoc deprotection |
| 3. Incorporation of the UAA | At a designated position in the library, Fmoc-protected this compound would be coupled to the growing chains on the beads. | Fmoc-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid, coupling reagents |
| 4. Capping/Final Modifications | After the desired number of cycles, the N-termini of the library compounds may be capped or further modified. | Acetic anhydride (B1165640) or other capping agents |
| 5. Side-Chain Deprotection | The protecting groups on the amino acid side chains are removed. | Cleavage cocktail (e.g., TFA-based) |
The resulting library would consist of a vast number of unique compounds, each displayed on a single bead, ready for high-throughput screening against a biological target of interest. The 2,3-dimethoxy substitution pattern on the phenyl ring of the incorporated amino acid would introduce a specific steric and electronic profile, potentially leading to unique binding interactions and improved selectivity for the target.
An illustrative example of a focused library designed to target a specific enzyme, such as a kinase, might involve the systematic variation of residues around the this compound core. The research findings from such a library screen would provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective inhibitors. nih.gov
| Library Position 1 | Library Position 2 | Library Position 3 | Potential for Kinase Inhibition |
| Alanine | This compound | Glycine | Variable |
| Valine | This compound | Leucine | Variable |
| Arginine | This compound | Serine | Variable |
| Proline | This compound | Aspartic Acid | Variable |
This interactive table demonstrates the principle of how diversity is generated in a combinatorial library around a core scaffold. Each combination of building blocks at the variable positions results in a unique compound to be tested for its biological activity.
Future Research Directions and Translational Perspectives for 2 Amino 3 2,3 Dimethoxyphenyl Propanoic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of research on 2-amino-3-(2,3-dimethoxyphenyl)propanoic acid and its analogs is contingent upon the availability of efficient and environmentally benign synthetic routes. While classical methods for amino acid synthesis can be adapted, future research should focus on developing novel methodologies that are both high-yielding and sustainable.
Current synthetic approaches often rely on multi-step procedures with potentially hazardous reagents. Future efforts could explore greener alternatives, such as biocatalytic methods employing enzymes like transaminases or ammonia lyases, which can offer high stereoselectivity under mild reaction conditions. Another avenue for exploration is the use of catalytic asymmetric synthesis, which can reduce the need for chiral auxiliaries and stoichiometric reagents. researchgate.netmdpi.com The development of flow chemistry processes could also offer improved safety, scalability, and efficiency.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges | Key Research Focus |
|---|---|---|---|
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. | Enzyme engineering, process optimization. |
| Catalytic Asymmetric Synthesis | High enantiomeric excess, atom economy. | Catalyst cost and sensitivity, optimization of reaction conditions. | Development of novel, robust catalysts. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging. | Reactor design, integration with purification. |
Advanced Computational Approaches for Rational Design of Novel Analogs
Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with tailored properties. researchgate.netnih.govresearchgate.netmdpi.com By leveraging in silico techniques, researchers can prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby saving time and resources.
Future research should employ a multi-faceted computational approach. This could begin with the generation of a virtual library of analogs through modifications of the phenyl ring, the amino group, and the carboxylic acid moiety. These virtual compounds can then be subjected to computational screening. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for biological activity. Molecular docking simulations can elucidate the binding modes of these analogs with potential biological targets. Furthermore, molecular dynamics simulations can provide insights into the stability of ligand-target complexes and the conformational changes induced upon binding. nih.gov
Table 2: A Workflow for the Rational Design of Novel Analogs
| Step | Computational Technique | Objective | Expected Outcome |
|---|---|---|---|
| 1. Virtual Library Generation | Combinatorial enumeration, scaffold hopping. | To create a diverse set of virtual analogs. | A library of novel chemical structures. |
| 2. Physicochemical Property Prediction | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling. | To filter out compounds with poor drug-like properties. | A refined library of compounds with favorable predicted properties. |
| 3. Target Identification and Validation | Reverse docking, literature mining. | To identify potential biological targets. | A list of putative protein targets for the analogs. |
| 4. Molecular Docking | Structure-based virtual screening. | To predict the binding affinity and mode of interaction with target proteins. | A ranked list of promising analogs based on their docking scores. |
Exploration of Unexplored Biological Targets and Mechanistic Hypotheses
The biological activities of this compound are not yet well-defined. Future research should aim to identify and validate its biological targets to understand its mechanism of action. Based on the structural similarity to other phenylalanine derivatives, several hypotheses can be formulated.
One area of investigation could be its potential as a modulator of neurotransmitter systems. For instance, related compounds have shown activity at N-methyl-D-aspartate (NMDA) receptors. nih.govfrontiersin.org Therefore, it would be pertinent to investigate the interaction of this compound and its analogs with various subtypes of glutamate receptors. Another potential area of interest is its role as an enzyme inhibitor. Many amino acid analogs are known to inhibit enzymes involved in metabolic pathways. High-throughput screening against a panel of enzymes could reveal novel inhibitory activities.
Table 3: Potential Biological Targets and Mechanistic Hypotheses
| Potential Target Class | Specific Examples | Rationale for Investigation | Proposed Experimental Approach |
|---|---|---|---|
| Neurotransmitter Receptors | NMDA receptors, AMPA receptors, metabotropic glutamate receptors. | Structural similarity to known glutamate receptor ligands. nih.gov | Radioligand binding assays, electrophysiology on cultured neurons. |
| Amino Acid Transporters | L-type amino acid transporter 1 (LAT1), Alanine-Serine-Cysteine transporter 2 (ASCT2). | Potential for competitive uptake with natural amino acids. | In vitro uptake assays in cancer cell lines overexpressing these transporters. |
Investigations into the Impact of Stereoisomerism on Biological Activity
Chirality plays a crucial role in the biological activity of many molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. nih.govnih.gov this compound possesses a chiral center at the alpha-carbon, and therefore exists as two enantiomers: (R)- and (S)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid.
A critical area for future research is the stereoselective synthesis of each enantiomer to enable the evaluation of their individual biological activities. elsevierpure.com It is plausible that one enantiomer will have a higher affinity for a specific biological target due to the three-dimensional arrangement of its functional groups. Understanding the stereochemical requirements for activity is fundamental for the development of potent and selective agents.
Table 4: Hypothetical Comparison of Enantiomer-Specific Properties
| Property | (R)-enantiomer | (S)-enantiomer | Rationale for Potential Differences |
|---|---|---|---|
| Receptor Binding Affinity | Potentially higher or lower affinity for a specific receptor subtype. | Potentially different affinity profile compared to the (R)-enantiomer. | The chiral environment of the receptor's binding pocket can lead to stereospecific interactions. |
| Enzyme Inhibition | May act as a potent inhibitor of a particular enzyme. | May be a weak inhibitor or a substrate for the same enzyme. | The active site of an enzyme is chiral and can differentiate between enantiomers. |
| Metabolic Stability | May be metabolized at a different rate. | May have a different metabolic profile. | Metabolic enzymes can exhibit stereoselectivity. |
Potential as Precursors for Novel Research Tools in Neurobiology and Metabolic Research (non-clinical)
Beyond its potential intrinsic biological activity, this compound can serve as a valuable scaffold for the development of novel research tools for non-clinical applications in neurobiology and metabolic research. Its structure can be chemically modified to incorporate various reporter groups or reactive moieties.
For instance, the introduction of a fluorescent tag could enable the visualization of its uptake and distribution in cells and tissues, providing insights into amino acid transport mechanisms. The attachment of a photoactivatable group could allow for the development of photoaffinity probes to identify its binding partners in a complex biological milieu. Furthermore, the incorporation of a "click" chemistry handle would facilitate its use in activity-based protein profiling to identify novel enzyme targets.
Table 5: Potential Research Tools Derived from this compound
| Research Tool | Chemical Modification | Potential Application | Information Gained |
|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Live-cell imaging, fluorescence microscopy. | Cellular uptake, subcellular localization, dynamics of transport. |
| Affinity-Based Probe | Immobilization onto a solid support (e.g., agarose beads). | Affinity chromatography, protein pull-down assays. | Identification of binding proteins and interacting partners. |
| Photoaffinity Label | Incorporation of a photoactivatable group (e.g., benzophenone, diazirine). | Covalent cross-linking to target proteins upon UV irradiation. | Direct identification of binding targets in complex biological samples. |
Q & A
Q. Basic :
Q. Advanced :
- X-ray crystallography : Resolve discrepancies between computational predictions and experimental data (e.g., dihedral angles of the propanoic acid chain) .
- DFT calculations : Compare optimized geometries with crystallographic data to validate intramolecular hydrogen bonding or steric hindrance .
How can researchers address contradictions in reported biological activity data for this compound?
Q. Basic :
Q. Advanced :
- Perform metabolomics profiling to identify off-target interactions (e.g., unintended binding to serum proteins) .
- Use cryo-EM or SPR to study real-time interactions with proposed targets (e.g., amino acid transporters) .
What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
Q. Basic :
Q. Advanced :
- Molecular docking : Screen analogs against homology models of target proteins (e.g., bacterial amino acid racemases) to predict binding modes .
- QSAR modeling : Train models on datasets of phenylpropanoic acid derivatives to identify critical descriptors (e.g., Hammett σ values for methoxy groups) .
How should researchers handle safety and stability concerns during experimental workflows?
Q. Basic :
- Conduct routine air sampling (OSHA-compliant) to monitor airborne exposure during synthesis .
- Store the compound in anhydrous, inert atmospheres (argon) to prevent hydrolysis of the methoxy groups .
Q. Advanced :
- Use accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways (e.g., demethylation or oxidation) .
- Implement in-line FTIR monitoring during reactions to detect unstable intermediates (e.g., nitroso derivatives) .
What advanced techniques are used to investigate its potential as a chiral building block in drug discovery?
Q. Advanced :
- Biocatalytic resolution : Employ immobilized enzymes (e.g., penicillin acylase) for enantioselective acylation of racemic mixtures .
- Microfluidic synthesis : Optimize reaction parameters (residence time, temperature) to enhance yield and stereocontrol .
How do structural modifications (e.g., halogenation) impact its physicochemical properties?
Q. Advanced :
- Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to increase acidity (pKa ~2.5) and enhance solubility .
- Use synchrotron XRD to study halogen bonding in co-crystals with therapeutic targets (e.g., kinase inhibitors) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
